Cas no 953714-77-7 (2-Amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carbonitrile)

This compound features a thiophene core substituted at position 3 with a cyano group (electron-withdrawing) and at position 2 with an amino group (electron-donating). The phenyl ring bears substituents: methoxy at 2-position and methyl at 5-position. Its structure positions key functional groups for potential roles as intermediates or active components in materials science and organic electronics. The specific substitution pattern may influence properties like solubility or electronic characteristics, making it potentially useful for developing novel compounds requiring specific donor-acceptor balance or structural motifs within relevant fields such as OLEDs or dyes.
2-Amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carbonitrile structure
953714-77-7 structure
Product Name:2-Amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carbonitrile
CAS No:953714-77-7
MF:C13H12N2OS
MW:244.312181472778
CID:4777344
Update Time:2025-06-16

2-Amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carbonitrile
    • BBL021928
    • STK894645
    • H8811
    • 2-amino-4-(2-methoxy-5-methylphenyl)-3-thienyl cyanide
    • 2-Amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carbonitrile
    • Inchi: 1S/C13H12N2OS/c1-8-3-4-12(16-2)9(5-8)11-7-17-13(15)10(11)6-14/h3-5,7H,15H2,1-2H3
    • InChI Key: GTJTYQGEIMNETD-UHFFFAOYSA-N
    • SMILES: S1C(=C(C#N)C(=C1)C1C=C(C)C=CC=1OC)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 314
  • XLogP3: 3.5
  • Topological Polar Surface Area: 87.3

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Additional information on 2-Amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carbonitrile

Introduction to 2-Amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carbonitrile (CAS No. 953714-77-7) and Its Emerging Applications in Chemical Biology

2-Amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carbonitrile, identified by the chemical identifier CAS No. 953714-77-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the thiophene family, a class of molecules widely studied for their pharmacological and biological activities. The presence of both amino and nitrile functional groups, along with a substituted aromatic ring, makes this molecule a promising candidate for further exploration in drug discovery and material science.

The structural framework of 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carbonitrile incorporates a thiophene core, which is a five-membered aromatic ring containing sulfur. This core is appended with an amino group at the 2-position, a nitrile group at the 3-position, and a substituted phenyl ring at the 4-position. The phenyl ring is further modified with a methoxy group at the 2-position and a methyl group at the 5-position. This specific arrangement of functional groups imparts distinct electronic and steric properties to the molecule, making it an intriguing subject for synthetic chemists and biologists alike.

In recent years, there has been growing interest in thiophene derivatives due to their diverse biological activities. These compounds have been reported to exhibit antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. Among these derivatives, 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carbonitrile has shown particular promise in preclinical studies. Its ability to interact with biological targets such as enzymes and receptors has been explored in detail, leading to several novel therapeutic applications.

One of the most notable applications of 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carbonitrile is in the development of small-molecule inhibitors for kinases, which are enzymes involved in cell signaling pathways. Kinases play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is often associated with diseases such as cancer and inflammation. By targeting specific kinases, 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carbonitrile has been found to modulate these pathways effectively. For instance, studies have demonstrated its potential as an inhibitor of Janus kinases (JAKs), which are implicated in autoimmune diseases.

Additionally, the compound has shown promise in the treatment of neurodegenerative diseases. Research indicates that it can cross the blood-brain barrier and interact with neurotransmitter receptors, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. The nitrile group in its structure is particularly important for its ability to undergo bioconjugation reactions, allowing for further derivatization and development of more complex drug candidates.

The synthesis of 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carbonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the thiophene core through cyclization reactions involving sulfur-containing precursors. Subsequent functionalization steps introduce the amino and nitrile groups, followed by selective substitution on the phenyl ring. Advanced synthetic techniques such as cross-coupling reactions have been employed to achieve regioselectivity and minimize side products.

The pharmacokinetic properties of 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carbonitrile have also been extensively studied. Its solubility, stability, and metabolic pathways are critical factors that determine its efficacy as a drug candidate. In vitro studies have shown that it exhibits good solubility in both aqueous and organic solvents, which facilitates its formulation into various dosage forms. Furthermore, preliminary toxicology studies suggest that it is well-tolerated at therapeutic doses, although further research is needed to fully understand its safety profile.

The potential applications of 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carbonitrile extend beyond pharmaceuticals into materials science. Its unique electronic properties make it suitable for use in organic semiconductors and optoelectronic devices. Researchers have explored its use in organic light-emitting diodes (OLEDs) and photovoltaic cells due to its ability to absorb light across a wide spectrum range. The presence of conjugated systems in its structure enhances its charge transport properties, making it an attractive candidate for next-generation electronic materials.

In conclusion, 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carbonitrile (CAS No. 953714-77-7) is a versatile compound with significant potential in both chemical biology and materials science. Its unique structural features enable it to interact with biological targets effectively while also possessing desirable electronic properties for technological applications. As research continues to uncover new aspects of this molecule, 2-amino -4-( 2 - methoxy - 5 - methylphenyl ) - thiophene - 3 - carbonitrile is poised to play an increasingly important role in future advancements.

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